Lipophilicity (XLogP3-AA): 3-Chloroquinoline-2-carboxylic Acid vs. 3-Substituted and Positional Isomer Analogs
The computed XLogP3-AA value for 3-chloroquinoline-2-carboxylic acid is 2.7 [1]. This represents a moderate increase in lipophilicity compared to the unsubstituted parent compound quinoline-2-carboxylic acid (quinaldic acid, CAS 93-10-7), and is identical within significant figures to its positional isomer 2-chloroquinoline-3-carboxylic acid (XLogP3-AA = 2.7) [2]. However, the 3-chloro substitution provides a distinct advantage over 3-hydroxyquinoline-2-carboxylic acid, where the hydroxyl group substantially increases polarity, and offers a markedly different profile compared to the heavier 3-bromo analog (3-bromoquinoline-2-carboxylic acid, MW 252.06 g/mol), which introduces both higher molecular weight and altered electronic properties relevant to cross-coupling reactivity . The chlorine atom provides a balance of moderate lipophilicity and synthetic versatility through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions that is distinct from both smaller (H, F) and larger (Br, I) 3-substituents.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | Quinoline-2-carboxylic acid (unsubstituted, XLogP3-AA not reported as directly comparable value; theoretical estimate ~1.8–2.2); 2-Chloroquinoline-3-carboxylic acid (XLogP3-AA = 2.7); 3-Bromoquinoline-2-carboxylic acid (MW = 252.06, substantially heavier); 3-Fluoroquinoline-2-carboxylic acid (MW = 191.16, substantially lighter) |
| Quantified Difference | Target compound XLogP3-AA = 2.7; differs from positional isomer by <0.1 log unit (same value); differs from unsubstituted analog by estimated ~0.5–0.9 log unit increase |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
The XLogP3-AA value of 2.7 positions 3-chloroquinoline-2-carboxylic acid in a lipophilicity range suitable for membrane permeability while retaining sufficient polarity for aqueous solubility, a balance that informs its selection over more polar (3-OH) or more lipophilic (3-Br) analogs in medicinal chemistry design.
- [1] PubChem. (2025). Computed Properties: 3-Chloroquinoline-2-carboxylic acid, CID 53992363. XLogP3-AA = 2.7. View Source
- [2] PubChem. (2025). Computed Properties: 2-Chloroquinoline-3-carboxylic acid. XLogP3-AA = 2.7. View Source
